molecular formula C16H17Cl2NO3 B12768169 Clofeverine hydrochloride CAS No. 37969-58-7

Clofeverine hydrochloride

Cat. No.: B12768169
CAS No.: 37969-58-7
M. Wt: 342.2 g/mol
InChI Key: YZURDQOXVMKLGY-UHFFFAOYSA-N
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Description

Clofeverine hydrochloride is a highly selective relaxant for gastrointestinal smooth muscles with a beta-receptor stimulative nature. It is the hydrochloride salt form of Clofeverine, and its chemical formula is C16H17Cl2NO3. This compound is known for its significant inhibitory effect on spontaneous motility in isolated ileum, comparable to that of isoproterenol and 100 times higher than that of papaverine .

Preparation Methods

The synthesis of Clofeverine hydrochloride involves several steps, typically starting with the preparation of the free base, Clofeverine. The synthetic route includes the reaction of 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline with 4-chlorophenoxyacetic acid under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using high-performance liquid chromatography (HPLC) for purification and isolation of the compound .

Chemical Reactions Analysis

Clofeverine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield alcohols or amines .

Scientific Research Applications

Clofeverine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Clofeverine hydrochloride exerts its effects by selectively relaxing gastrointestinal smooth muscles through beta-receptor stimulation. This action is similar to that of isoproterenol, a known beta-adrenergic agonist. The compound’s inhibitory effect on spontaneous motility in isolated ileum is significantly higher than that of papaverine, indicating its potent relaxant properties .

Comparison with Similar Compounds

Clofeverine hydrochloride can be compared with other similar compounds, such as:

This compound stands out due to its high selectivity and potency in relaxing gastrointestinal smooth muscles, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

37969-58-7

Molecular Formula

C16H17Cl2NO3

Molecular Weight

342.2 g/mol

IUPAC Name

1-[(4-chlorophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrochloride

InChI

InChI=1S/C16H16ClNO3.ClH/c17-11-1-3-12(4-2-11)21-9-14-13-8-16(20)15(19)7-10(13)5-6-18-14;/h1-4,7-8,14,18-20H,5-6,9H2;1H

InChI Key

YZURDQOXVMKLGY-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=CC(=C(C=C21)O)O)COC3=CC=C(C=C3)Cl.Cl

Origin of Product

United States

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